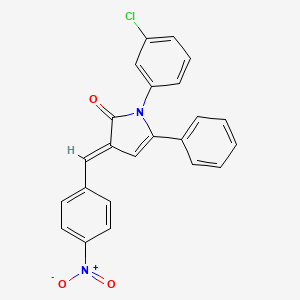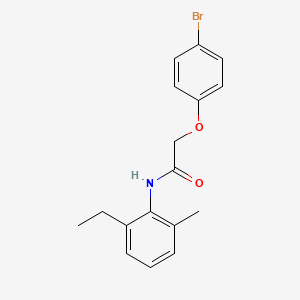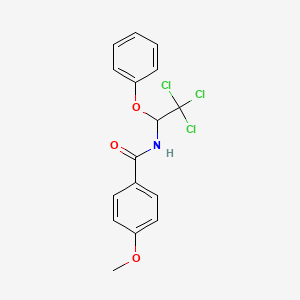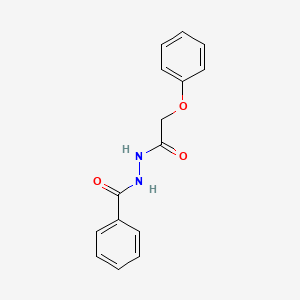![molecular formula C18H18N4O4 B11700071 (3E)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}-N-(4-nitrophenyl)butanamide](/img/structure/B11700071.png)
(3E)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}-N-(4-nitrophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}-N-(4-NITROPHENYL)BUTANAMIDE is a synthetic organic compound characterized by its complex structure, which includes a formamido group, a nitrophenyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}-N-(4-NITROPHENYL)BUTANAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 3-methylphenylamine and 4-nitrobenzoyl chloride. These intermediates undergo a series of reactions, including acylation, condensation, and cyclization, under controlled conditions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (3E)-3-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}-N-(4-NITROPHENYL)BUTANAMIDE may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors in industrial production include the selection of cost-effective raw materials, the use of automated reaction systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}-N-(4-NITROPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts and specific solvents to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(3E)-3-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}-N-(4-NITROPHENYL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-3-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}-N-(4-NITROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Uniqueness
(3E)-3-{[(3-METHYLPHENYL)FORMAMIDO]IMINO}-N-(4-NITROPHENYL)BUTANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of formamido, nitrophenyl, and butanamide groups sets it apart from other compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C18H18N4O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-methyl-N-[(E)-[4-(4-nitroanilino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C18H18N4O4/c1-12-4-3-5-14(10-12)18(24)21-20-13(2)11-17(23)19-15-6-8-16(9-7-15)22(25)26/h3-10H,11H2,1-2H3,(H,19,23)(H,21,24)/b20-13+ |
InChI Key |
BSGMJQKAKMKARV-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11699991.png)
![2,3-dimethoxy-6-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11699999.png)
![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]hexanamide](/img/structure/B11700010.png)


![(4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11700039.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11700041.png)

![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700045.png)
![N'-[4-(benzyloxy)benzylidene]isonicotinohydrazide](/img/structure/B11700052.png)
![N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11700058.png)

![4-chloro-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11700076.png)
![4-[(Z)-2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanoethenyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B11700079.png)
